1-Benzyl-2,3-dimethylpiperidin-4-amine

Lipophilicity XLogP3 ADME

1-Benzyl-2,3-dimethylpiperidin-4-amine (CAS: 1315366-75-6) is a piperidine derivative characterized by a 1-benzyl substitution and methyl groups at the 2- and 3-positions, along with a primary amine at the 4-position. This compound has a molecular formula of C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B13156848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,3-dimethylpiperidin-4-amine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1C(N(CCC1N)CC2=CC=CC=C2)C
InChIInChI=1S/C14H22N2/c1-11-12(2)16(9-8-14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3
InChIKeyNWKPWPVTPIKZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2,3-dimethylpiperidin-4-amine: A Structurally Complex Piperidine Scaffold for Advanced Medicinal Chemistry


1-Benzyl-2,3-dimethylpiperidin-4-amine (CAS: 1315366-75-6) is a piperidine derivative characterized by a 1-benzyl substitution and methyl groups at the 2- and 3-positions, along with a primary amine at the 4-position [1]. This compound has a molecular formula of C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol [1]. A key structural feature is the presence of three undefined stereocenters, making it a mixture of up to eight stereoisomers [1]. This stereochemical complexity distinguishes it from simpler, achiral piperidine analogs and positions it as a valuable scaffold for probing stereospecific interactions in drug discovery and chemical biology [1].

Scaffold Stereochemically complex piperidine core for chiral interaction studies
Stereochemistry Mixture of stereoisomers from multiple undefined centers
Reactivity Primary amine enables diverse derivatization workflows

Why 1-Benzyl-2,3-dimethylpiperidin-4-amine Cannot Be Replaced by Simpler Piperidine Analogs


Generic substitution with structurally simpler piperidine building blocks, such as 4-amino-1-benzylpiperidine or 1-benzyl-4-dimethylaminopiperidine, is not feasible for applications requiring specific stereochemical complexity and lipophilicity profiles. The 2,3-dimethyl substitution on the piperidine ring introduces three stereocenters, leading to a mixture of stereoisomers that can differentially interact with chiral biological targets, a feature absent in achiral analogs [1]. Additionally, the compound's computed physicochemical properties, including an XLogP3 of 2.2, a topological polar surface area (TPSA) of 29.3 Ų, and a defined hydrogen bond donor count, provide a unique balance of lipophilicity and hydrogen bonding potential that directly influences membrane permeability and target engagement [1]. These differences are quantifiable and must be considered in the design of structure-activity relationship (SAR) studies, fragment-based screening, and chiral pool synthesis.

Stereochemical mismatch: Achiral piperidine analogs lack stereochemical diversity, which may shift target engagement profiles and SAR interpretation.

Lipophilicity difference: Lower XLogP3 of unsubstituted analogs may reduce passive membrane permeability in cell-based assays.

Hydrogen bonding gap: Tertiary amine analogs lack hydrogen bond donor capacity, altering solubility and target binding patterns.

Quantitative Evidence Guide: How 1-Benzyl-2,3-dimethylpiperidin-4-amine Compares to Key Analogs


Lipophilicity (XLogP3) Comparison with Unsubstituted Analog

1-Benzyl-2,3-dimethylpiperidin-4-amine exhibits a computed XLogP3 value of 2.2, which is significantly higher than that of the unsubstituted analog 4-amino-1-benzylpiperidine (XLogP3 = 1.4) [1]. This increase in lipophilicity is directly attributable to the addition of two methyl groups on the piperidine ring [1].

Lipophilicity
Reported
XLogP3 2.2 vs 1.4 (Δ = 0.8)
Supports permeability and distribution modeling
Computed values; verify experimentally
Lipophilicity XLogP3 ADME

Stereochemical Complexity: Undefined Stereocenter Count vs. Achiral Analogs

The target compound possesses three undefined atom stereocenters, meaning it is supplied as a mixture of up to eight stereoisomers [1]. In contrast, the common analog 4-amino-1-benzylpiperidine has zero undefined stereocenters and is achiral at the piperidine ring [1].

Stereocenters
Class-level
3 undefined vs 0 (achiral)
Stereochemical mixture for hit identification
Enantiomer-specific effects may vary
Stereochemistry Chiral Pool SAR

Hydrogen Bonding Capacity Comparison with Tertiary Amine Analog

1-Benzyl-2,3-dimethylpiperidin-4-amine contains a primary amine group, giving it one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA) [1]. Its analog, 1-benzyl-4-dimethylaminopiperidine, has a tertiary amine and possesses zero hydrogen bond donors, only acting as an acceptor .

H-Bond Donors
Class-level
1 (primary amine) vs 0 (tertiary)
Alters intermolecular interaction potential
Impact on solubility and target binding
Hydrogen Bonding Physicochemical Properties Medicinal Chemistry

Molecular Weight and Topological Polar Surface Area Differentiation

The molecular weight of 1-Benzyl-2,3-dimethylpiperidin-4-amine is 218.34 g/mol, and its topological polar surface area (TPSA) is 29.3 Ų [1]. These values are distinct from the simpler analog 4-amino-1-benzylpiperidine, which has a molecular weight of 190.28 g/mol and a slightly lower TPSA .

MW / TPSA
Reported
218.34 g/mol / 29.3 Ų vs 190.28 / ~26.3
Influences drug-likeness and transport properties
Use in physicochemical profiling studies
Physicochemical Properties Molecular Weight TPSA

Optimal Application Scenarios for Procuring 1-Benzyl-2,3-dimethylpiperidin-4-amine


Stereochemical Probe in Structure-Activity Relationship (SAR) Studies

The compound's mixture of stereoisomers, stemming from its three undefined stereocenters, makes it an ideal starting material for SAR campaigns aimed at elucidating the stereochemical requirements of a biological target [1]. Procurement of this mixture allows for initial screening to identify any stereospecific activity, which can then be followed by the synthesis or separation of individual enantiomers/diastereomers for more detailed study [1].

Building Block for Chiral Pool Synthesis and Derivatization

As a primary amine, 1-Benzyl-2,3-dimethylpiperidin-4-amine serves as a versatile handle for further chemical derivatization, including amide bond formation, reductive amination, and sulfonamide synthesis [1]. Its increased lipophilicity (XLogP3 = 2.2) compared to simpler piperidine amines allows for the creation of more hydrophobic compound libraries, which is advantageous for targeting intracellular or membrane-bound proteins [1].

Advanced Intermediate for CNS-Targeted Compound Libraries

The combination of a benzyl group and a 2,3-dimethylated piperidine core is a structural motif found in several central nervous system (CNS) active compounds [1]. The compound's computed physicochemical properties (MW = 218.34 g/mol, XLogP3 = 2.2, TPSA = 29.3 Ų) fall within favorable ranges for CNS drug-likeness [1]. It is therefore a strategically valuable intermediate for the synthesis of focused compound libraries intended for neuroscience drug discovery programs.

Physicochemical Comparator in ADME Profiling

The quantifiable differences in lipophilicity, molecular weight, and hydrogen bonding capacity between this compound and its simpler analogs (e.g., 4-amino-1-benzylpiperidine) make it a useful tool for studying structure-property relationships (SPR) [1]. Researchers can use this compound to systematically investigate how the addition of methyl groups to a piperidine scaffold impacts key ADME parameters like LogD, permeability, and metabolic stability [1].

Application
Selection Property
Validation Focus
Stereochemical SAR Probe
Stereoisomer mixture for initial screening
Identify stereospecific activity trends
Chiral Pool Derivatization
Primary amine as versatile synthetic handle
Hydrophobic library expansion
Neuroscience Library Design
CNS drug-like physicochemical profile
CNS permeability and target engagement
ADME Physicochemical Comparator
Quantifiable differences to simpler analogs
Systematic ADME parameter impact study

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